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Compound of Interest

Compound Name:
1-Isothiocyanato-4-

phenoxybenzene

Cat. No.: B1267209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and spectral

properties of 1-Isothiocyanato-4-phenoxybenzene, a molecule of interest in various chemical

and pharmaceutical research fields. This document outlines the compound's fundamental

characteristics, detailed spectral data, and the experimental protocols for its analysis.

Molecular Structure and Identifiers
1-Isothiocyanato-4-phenoxybenzene is an aromatic compound featuring a phenoxy group

and an isothiocyanate functional group attached to a benzene ring. These reactive moieties

make it a valuable building block in organic synthesis and medicinal chemistry.

Molecular Structure:

Caption: Molecular structure of 1-Isothiocyanato-4-phenoxybenzene.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 1-Isothiocyanato-4-phenoxybenzene[1]

Molecular Formula C₁₃H₉NOS[1]

Molecular Weight 227.28 g/mol [1]

CAS Number 3529-87-1[1]

SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=S[1]

Spectral Data Analysis
The following sections present a summary of the key spectral data for 1-Isothiocyanato-4-
phenoxybenzene.

Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy provides insights into the functional groups and overall molecular

structure. The characteristic vibrational modes are summarized below.

Table 2: FT-IR and FT-Raman Vibrational Frequencies

Vibrational Mode FT-IR (cm⁻¹) FT-Raman (cm⁻¹) Assignment

-N=C=S Asymmetric

Stretch
~2100-2040 (s) ~2100-2040 (w)

Characteristic

isothiocyanate stretch

Aromatic C-H Stretch ~3100-3000 (m) ~3100-3000 (s)

Stretching of C-H

bonds on the benzene

rings

Aromatic C=C Stretch
~1600-1450 (m,

multiple bands)

~1600-1450 (s,

multiple bands)

In-plane stretching of

the benzene rings

C-O-C Asymmetric

Stretch
~1240 (s) ~1240 (w) Ether linkage stretch

Aromatic C-H Bending
~900-675 (s, multiple

bands)
~900-675 (w)

Out-of-plane bending

of C-H bonds
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s = strong, m = medium, w = weak. Note: The exact peak positions can vary based on the

sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of a

molecule.

The proton NMR spectrum provides information on the chemical environment of the hydrogen

atoms.

Table 3: ¹H NMR Chemical Shifts (Predicted)

Proton
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-2', H-6' 7.35 - 7.45 d 2H

H-3', H-5' 7.10 - 7.20 t 2H

H-4' 7.00 - 7.10 t 1H

H-2, H-6 7.15 - 7.25 d 2H

H-3, H-5 7.05 - 7.15 d 2H

Predicted shifts are based on typical values for similar aromatic structures. d = doublet, t =

triplet.

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. A

known spectrum for this compound is available, though the specific chemical shifts are not

publicly detailed.[1][2] The isothiocyanate carbon typically shows a broad signal.

Table 4: ¹³C NMR Chemical Shifts (Predicted)
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Carbon Chemical Shift (δ, ppm)

-N=C=S 130 - 140

C-1' 155 - 160

C-2', C-6' 129 - 131

C-3', C-5' 123 - 125

C-4' 118 - 120

C-1 150 - 155

C-2, C-6 118 - 120

C-3, C-5 125 - 127

C-4 130 - 135

UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly those involving conjugated π-systems.

Table 5: UV-Vis Absorption Data (Predicted)

Solvent λmax (nm)
Molar Absorptivity
(ε)

Transition

Ethanol/Methanol ~260 - 280 - π → π

Ethanol/Methanol ~300 - 320 - n → π

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 1-Isothiocyanato-4-phenoxybenzene
A general and widely used method for the synthesis of aryl isothiocyanates involves the

reaction of the corresponding aniline with thiophosgene or a thiophosgene equivalent.
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Workflow for Synthesis:

Reaction Setup Thiophosgene Addition Reaction and Workup Purification

Dissolve 4-phenoxyaniline
in an inert solvent (e.g., Dichloromethane) Add a base (e.g., Triethylamine) Cool the mixture in an ice bath Slowly add a solution of

thiophosgene in the same solvent Stir at room temperature Monitor reaction by TLC Quench with water Extract with organic solvent Dry organic layer (e.g., Na₂SO₄) Evaporate solvent Purify by column chromatography
(e.g., Silica gel, Hexane/Ethyl Acetate)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Isothiocyanato-4-phenoxybenzene.

Detailed Protocol:

Reaction Setup: In a round-bottom flask, dissolve 4-phenoxyaniline in a suitable inert solvent

such as dichloromethane.

Add a base, typically triethylamine, to the solution to act as a proton scavenger.

Cool the reaction mixture in an ice bath to control the exothermic reaction.

Thiophosgene Addition: Slowly add a solution of thiophosgene in the same solvent to the

cooled mixture with vigorous stirring.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several

hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, quench the reaction by carefully adding water.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.

Purification: Remove the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel using a suitable eluent system (e.g., a mixture of

hexane and ethyl acetate) to obtain the pure 1-Isothiocyanato-4-phenoxybenzene.
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Spectroscopic Analysis Protocols
Workflow for Spectral Analysis:

Sample Preparation

Spectroscopic Techniques

Data Acquisition and Analysis

Prepare purified solid sample of
1-Isothiocyanato-4-phenoxybenzene

FT-IR Spectroscopy
(KBr pellet or thin film)

FT-Raman Spectroscopy
(Solid sample)

NMR Spectroscopy
(Dissolved in deuterated solvent, e.g., CDCl₃)

UV-Vis Spectroscopy
(Dissolved in a suitable solvent, e.g., Ethanol)

Acquire and process spectra

Analyze peak positions, intensities, and multiplicities

Correlate spectral data to molecular structure

Click to download full resolution via product page

Caption: Conceptual workflow for the spectral analysis of the compound.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Transfer the mixture to a pellet die and press it under high pressure to form a transparent

or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the

range of 4000-400 cm⁻¹.

Sample Preparation:

Place a small amount of the solid sample directly into a sample holder suitable for Raman

spectroscopy (e.g., a glass capillary or an aluminum well).

Data Acquisition:

Acquire the FT-Raman spectrum using a near-infrared laser (e.g., 1064 nm) to minimize

fluorescence.

Collect the spectrum over a suitable wavenumber range (e.g., 3500-100 cm⁻¹).

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃) in an NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Data Acquisition:

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Sample Preparation:
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Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or

methanol). The concentration should be adjusted to obtain an absorbance reading

between 0.1 and 1.0.

Data Acquisition:

Record a baseline spectrum using a cuvette containing only the solvent.

Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a

suitable wavelength range (e.g., 200-400 nm).

Conclusion
This technical guide provides a foundational understanding of the structural and spectral

characteristics of 1-Isothiocyanato-4-phenoxybenzene. The presented data and protocols

offer a valuable resource for researchers and scientists engaged in the synthesis,

characterization, and application of this versatile compound. Further experimental work is

encouraged to refine the predicted spectral data and explore its reactivity and potential

applications in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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